molecular formula C16H16N6O2S B11024988 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11024988
M. Wt: 356.4 g/mol
InChI Key: KRKMFJOXFVVLNA-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a cyclopropyl substituent at position 5 and linked via a butanamide chain to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety.

Properties

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C16H16N6O2S/c23-13(17-16-20-19-14(25-16)10-7-8-10)6-3-9-22-15(24)11-4-1-2-5-12(11)18-21-22/h1-2,4-5,10H,3,6-9H2,(H,17,20,23)

InChI Key

KRKMFJOXFVVLNA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps. The initial step often includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the benzotriazinone moiety and the butanamide chain. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiadiazolylidene Derivatives

Compound Name Core Structure Substituents (Position 5) Linker Group Terminal Group
Target Compound 1,3,4-Thiadiazol-2(3H)-ylidene Cyclopropyl Butanamide 4-Oxo-1,2,3-benzotriazin-3(4H)-yl
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazol-2(3H)-ylidene Isoxazole-5-yl Benzamide Phenyl
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-Thiadiazol-2(3H)-ylidene Pyridinyl Benzamide Acetyl/methyl-substituted pyridine
(Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzenesulfonamide 1,3,4-Thiadiazol-2(3H)-ylidene Methyl Benzenesulfonamide Trioxotetrahydropyrimidinyl

Key Observations :

  • The target compound’s cyclopropyl group introduces steric constraints and electron-rich character compared to phenyl or methyl substituents in analogs .
  • The butanamide linker provides flexibility, contrasting with rigid benzamide or sulfonamide linkers in other derivatives.
  • The benzotriazinone terminal group is unique, differing from pyridine, phenyl, or hydrazineyl moieties in analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (%) IR (C=O Stretching, cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound Not reported Not reported Not reported Not reported
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 160 70 1606 7.36–7.72 (m, 10H, Ar-H)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 290 80 1679, 1605 2.49 (s, 3H, CH3), 8.04–8.39 (d, Ar-H)
(Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzenesulfonamide Not reported Not reported Not reported Not reported

Key Observations :

  • Higher melting points (e.g., 290°C for 8a) correlate with increased rigidity from pyridinyl/acetyl substituents .
  • IR spectra confirm carbonyl functionalities (1605–1679 cm⁻¹), consistent with amide/ketone groups in analogs .

Pharmacological and Reactivity Insights

Key Observations :

  • The target’s benzotriazinone group may enhance binding to biological targets (e.g., kinases or proteases) via hydrogen bonding or π-π stacking.

Biological Activity

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N5O2S2C_{14}H_{13}N_{5}O_{2}S_{2}, with a molecular weight of 347.4 g/mol. The compound features a thiadiazole ring and a benzotriazine moiety, which are known for their diverse biological activities.

Property Value
Molecular FormulaC₁₄H₁₃N₅O₂S₂
Molecular Weight347.4 g/mol
Structural FeaturesThiadiazole & Benzotriazine rings

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity . Compounds containing thiadiazole and benzotriazine structures are often investigated for their ability to inhibit various biological targets such as enzymes and receptors involved in disease processes .

Anticancer Activity

The compound's structural components indicate potential anticancer properties . Research has shown that derivatives of thiadiazole can induce apoptosis in cancer cells and may act as inhibitors of tubulin polymerization. For instance, studies on similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines .

A study highlighted the effectiveness of related thiadiazole derivatives in breast cancer models, showing IC50 values in the nanomolar range against MCF-7 breast cancer cells . The mechanism of action involves targeting tubulin to disrupt the mitotic process.

Case Studies

  • Thiadiazole Derivatives in Cancer Treatment
    • A study synthesized various thiadiazole derivatives and evaluated their cytotoxicity against different cancer cell lines. Compounds demonstrated significant G2/M phase cell cycle arrest and induced apoptosis .
  • Antimicrobial Efficacy
    • Research into similar compounds indicated that thiadiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve interference with bacterial cell wall synthesis or enzyme inhibition .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of Thiadiazole Ring
    • The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring.
  • Benzotriazine Integration
    • Subsequent reactions incorporate the benzotriazine moiety through condensation or substitution reactions.

Each step requires careful optimization to ensure high yield and purity of the final product.

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